![molecular formula C6H6N4O4 B1587645 4,5-Dinitrobenzene-1,2-diamine CAS No. 32690-28-1](/img/structure/B1587645.png)
4,5-Dinitrobenzene-1,2-diamine
Overview
Description
4,5-Dinitrobenzene-1,2-diamine (4,5-DNB-1,2-diamine) is an organic compound that is composed of two nitro groups attached to a benzene ring, with a nitrogen atom in the center of the ring. It is a colorless, odorless solid at room temperature and is soluble in many organic solvents and aqueous solutions. 4,5-DNB-1,2-diamine is a versatile compound that is used in a variety of scientific research applications, including drug development, biochemical studies, and biophysical studies.
Scientific Research Applications
Chemical Synthesis
“4,5-Dinitrobenzene-1,2-diamine” is used in the field of chemical synthesis . It’s a key component in the production of various chemical compounds .
Ligand Binding
This compound acts as a tetradentate ligand, which means it can bind to four different sites on a central atom . This property makes it useful in the study of complex chemical structures and reactions .
Fluorescence Studies
When dissolved in an organic solvent, a red shift in the emission spectrum of “4,5-Dinitrobenzene-1,2-diamine” has been observed . This property makes it a potential candidate for fluorescence studies .
Material Science
The compound is also used in the field of material science . Its unique properties can contribute to the development of new materials .
Chromatography
In the field of chromatography, “4,5-Dinitrobenzene-1,2-diamine” can be used as a reagent . It can help in the separation and identification of complex mixtures .
BioReagent
“4,5-Dinitrobenzene-1,2-diamine” is suitable for use as a BioReagent . It can be used in biological research and experiments .
properties
IUPAC Name |
4,5-dinitrobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSIZKSNIWJKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403341 | |
Record name | 4,5-dinitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32690-28-1 | |
Record name | 32690-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dinitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that using 4,5-dinitrobenzene-1,2-diamine resulted in a lower yield of the desired ligand compared to other diamines. What could be a possible reason for this observation?
A1: The paper attributes the low yield of ligand 3c (synthesized using 4,5-dinitrobenzene-1,2-diamine) to the electron-withdrawing nature of the two nitro groups on the aromatic ring []. These groups reduce the nucleophilicity of the amine groups, making the condensation reaction with 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinimidate less efficient. This suggests that the reaction might require modified conditions, such as increased temperature or prolonged reaction time, to achieve a higher yield.
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